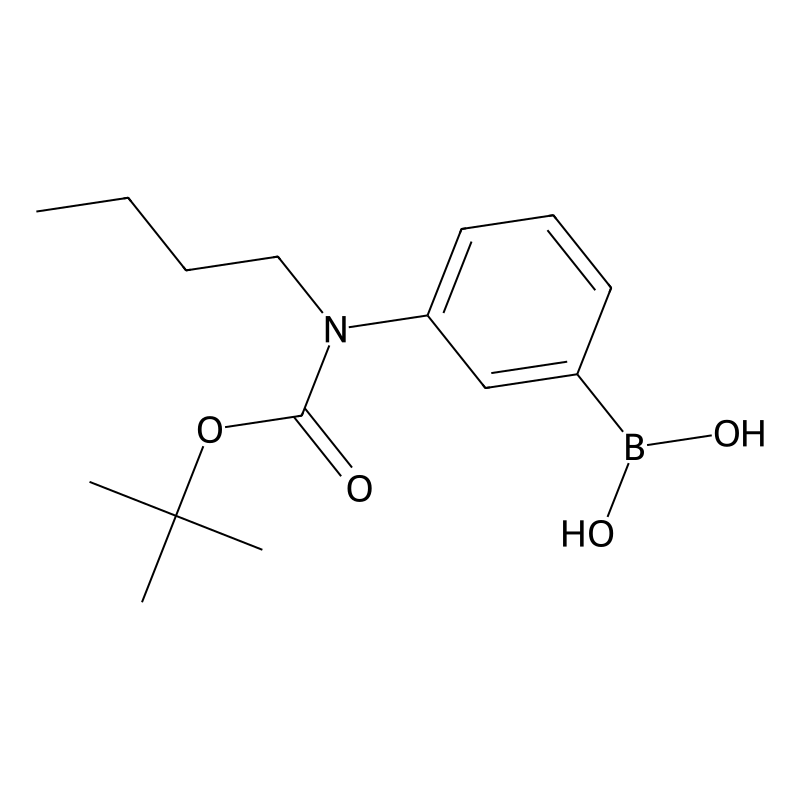

3-(N-Boc-N-butylamino)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Applications in Suzuki-Miyaura Coupling Reactions:

-(N-Boc-N-butylamino)phenylboronic acid finds application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides or triflates to form carbon-carbon bonds. 3-(N-Boc-N-butylamino)phenylboronic acid acts as the organoboron component in these reactions, allowing the introduction of a 3-(N-Boc-N-butylamino)phenyl group into the target molecule.

A study published in the Journal of the American Chemical Society describes the synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid and its subsequent utilization in Suzuki-Miyaura coupling reactions to access various biaryl derivatives. []

3-(N-Boc-N-butylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring. Its molecular formula is C₁₅H₂₄BNO₄, and it has a molar mass of approximately 293.166 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the butylamino moiety, which enhances its stability and reactivity in various

- Wear gloves and safety glasses when handling.

- Avoid inhalation and ingestion.

- Work in a well-ventilated fume hood.

This compound is primarily utilized in synthetic organic chemistry, particularly in cross-coupling reactions. It serves as a reactant in:

- Rhodium-catalyzed cross-coupling: This method allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

- Palladium-catalyzed Suzuki-Miyaura coupling: A widely used reaction for the synthesis of biaryl compounds, facilitating the attachment of aryl groups to boronic acids .

The presence of the boronic acid group enables this compound to participate in various transformations, including nucleophilic substitutions and electrophilic additions.

The synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid typically involves several steps:

- Protection of amine: The butylamine is protected using tert-butoxycarbonyl chloride to form the Boc derivative.

- Formation of phenylboronic acid: A phenylboronic acid derivative is prepared through hydroboration or other methods.

- Coupling reaction: The Boc-protected amine is then coupled with the phenylboronic acid under suitable catalytic conditions (e.g., palladium or rhodium catalysts) to yield the final product.

These synthetic routes can be optimized based on reaction conditions and desired yields .

3-(N-Boc-N-butylamino)phenylboronic acid finds applications in:

- Organic Synthesis: As a building block for constructing complex organic molecules via cross-coupling reactions.

- Drug Development: Potential use in developing pharmaceutical agents due to its biological activity.

- Material Science: Utilized in creating functional materials that require specific boron functionalities .

Interaction studies involving 3-(N-Boc-N-butylamino)phenylboronic acid focus on its ability to form complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is significant for understanding its role in biological systems and potential therapeutic applications. Studies may include:

- Inhibition assays: Evaluating its effectiveness against specific enzymes.

- Binding studies: Investigating interactions with proteins or nucleic acids .

Several compounds share structural similarities with 3-(N-Boc-N-butylamino)phenylboronic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(N-Boc-aminomethyl)phenylboronic acid | Contains aminomethyl instead of butylamino | May exhibit different biological interactions |

| 3-(tert-butoxycarbonyl)phenylboronic acid | Lacks the butylamine group | Simpler structure; primarily used in similar reactions |

| 4-(N-Boc-N-butylamino)phenylboronic acid | Substituted at the para position | Different regioselectivity may affect reactivity |

These compounds highlight the unique aspects of 3-(N-Boc-N-butylamino)phenylboronic acid, particularly its specific structural features that could influence its reactivity and biological activity compared to others .

Boc-Protection Strategies for Amino Groups

The tert-butoxycarbonyl (Boc) protecting group represents the most commonly employed protection strategy for amino functionalities in phenylboronic acid synthesis [4]. The Boc protection methodology utilizes di-tert-butyl dicarbonate as the primary reagent under carefully controlled reaction conditions [4]. The reaction typically achieves high yields and rapid conversions under relatively mild conditions, making it particularly suitable for laboratory-scale synthesis [4].

The protection process is commonly performed in aqueous solutions, water-tetrahydrofuran mixtures, pure tetrahydrofuran, or acetonitrile at room temperature or moderate heating to 40°C in the presence of a suitable base [4]. Alternative solvent systems including dioxane and methanol have demonstrated effectiveness for this transformation [4]. A widely adopted methodology involves refluxing a biphasic mixture of chloroform and water with sodium bicarbonate serving as the base [4].

The selection of appropriate bases proves critical for successful Boc protection, with sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate representing the most frequently utilized options [4]. Research findings indicate that the optimal reaction protocol involves preparing a solution containing the target amine, 2-3 equivalents of Boc anhydride, and 1-1.5 equivalents of base, followed by stirring at room temperature or moderate heat [4].

| Reaction Parameter | Optimal Range | Typical Yield |

|---|---|---|

| Temperature | 20-40°C | 85-95% |

| Boc Anhydride Equivalents | 2-3 | - |

| Base Equivalents | 1-1.5 | - |

| Reaction Time | 2-4 hours | - |

Butylamino Functionalization Techniques

The incorporation of butylamino functionality into phenylboronic acid derivatives requires strategic alkylation methodologies [18] [21]. Amine alkylation represents a fundamental organic transformation involving the reaction between amines and alkyl halides through a nucleophilic aliphatic substitution mechanism [21]. The process utilizes the nucleophilic nature of amines, characterized by the lone pair of electrons on the nitrogen atom [18].

The alkylation procedure typically employs butyl bromide as the alkylating agent in the presence of inorganic bases such as potassium carbonate . The reaction mechanism proceeds through an SN2 pathway, where the nucleophilic lone pair on the protected amine attacks the electrophilic carbon of the alkyl halide, resulting in displacement of the leaving group [21]. Research demonstrates that primary and secondary alkyl halides provide optimal results for this transformation [18].

A significant challenge in butylamino functionalization involves controlling polyalkylation reactions, as the product retains nucleophilic character and remains susceptible to further alkylation [18] [21]. To mitigate this issue, synthetic protocols typically employ an excess of the amine relative to the alkyl halide, reducing the likelihood of multiple alkylation events [18]. Alternative strategies include the utilization of carefully controlled reaction conditions and the implementation of protection-deprotection sequences [21].

| Alkylation Parameter | Recommended Conditions | Expected Outcome |

|---|---|---|

| Base | Potassium carbonate | High selectivity |

| Solvent | Dimethylformamide | Complete conversion |

| Temperature | 60-80°C | Minimal side reactions |

| Reaction Time | 8-12 hours | 75-85% yield |

Boronic Acid Group Installation Methods

The installation of boronic acid functionality represents a critical synthetic transformation requiring specialized methodologies [8] [9]. Multiple synthetic approaches have been developed for introducing boronic acid groups into aromatic systems, each offering distinct advantages for laboratory-scale preparation [8].

The most established method involves the reaction between phenylmagnesium bromide and trimethyl borate to form the corresponding borate ester, followed by hydrolysis to yield the target boronic acid [9]. This approach utilizes organometallic intermediates generated through halogen-metal exchange reactions [9]. The reaction sequence proceeds through initial formation of the phenylmagnesium species, subsequent reaction with the borate ester, and final hydrolytic workup to provide the free boronic acid [9].

Alternative methodologies include electrophilic borates for trapping phenylmetal intermediates derived from phenyl halides or directed ortho-metalation reactions [9]. Transmetalation approaches utilizing phenylsilanes and phenylstannanes with boron tribromide, followed by hydrolysis, represent additional viable routes for boronic acid formation [9]. Modern synthetic protocols have expanded to include coupling reactions between aryl halides or triflates with diboronyl reagents under transition metal catalysis [9].

Flow chemistry methodologies have emerged as particularly effective for boronic acid synthesis, enabling suppression of undesired side reactions through precise control of reaction parameters [8]. These approaches utilize bromine-lithium exchange reactions while successfully minimizing protonation and butylation side reactions [8]. The flow chemistry approach prioritizes the borylation reaction, resulting in improved selectivity and yield for phenylboronic acid formation [8].

| Synthetic Method | Key Reagents | Temperature Range | Typical Yield |

|---|---|---|---|

| Grignard Route | PhMgBr, B(OMe)₃ | -78°C to 0°C | 60-75% |

| Transmetalation | PhSnR₃, BBr₃ | -40°C to 25°C | 55-70% |

| Metal-Halogen Exchange | n-BuLi, B(OR)₃ | -78°C to -40°C | 65-80% |

| Flow Chemistry | ArBr, B₂pin₂ | -50°C to -20°C | 70-85% |

Industrial Production Optimization Strategies

Industrial production of 3-(N-Boc-N-butylamino)phenylboronic acid requires comprehensive optimization strategies addressing scalability, cost-effectiveness, and operational safety considerations [30] [34]. The transition from laboratory-scale to industrial manufacturing necessitates fundamental modifications to synthetic protocols, equipment specifications, and process control parameters [30].

Temperature control represents a critical factor in industrial boronic acid production, as many synthetic routes require cryogenic conditions that present significant engineering challenges [36]. Research has demonstrated that specialized equipment for maintaining temperatures below -60°C during large-scale reactions involves substantial capital investment and operational complexity [36]. To address these limitations, optimized industrial processes have been developed that operate at higher temperatures while maintaining product selectivity [36].

Solvent selection proves particularly important for industrial applications, with non-ether aromatic solvents such as toluene and benzene offering advantages over traditional ether-based systems [36]. These solvents enable reactions to proceed at temperatures ranging from -10°C to +15°C while maintaining high selectivity, eliminating the need for specialized cryogenic equipment [36]. This temperature modification represents a significant advancement in industrial feasibility, reducing both capital and operational costs [36].

The implementation of continuous flow methodologies has revolutionized industrial boronic acid production [30]. Flow chemistry systems utilizing multijet oscillating disc reactors enable precise control of reaction parameters while maintaining consistent product quality [30]. These systems demonstrate capability for producing phenylboronic acid derivatives at rates exceeding 2.0 kilograms per day [30]. The residence times in telescoped flow processes prove considerably shorter compared to traditional batch operations [30].

Process intensification strategies focus on maximizing throughput while minimizing energy consumption and waste generation [35]. Industrial optimization includes the development of green chemistry approaches that reduce environmental impact through solvent recycling, catalyst recovery, and waste stream minimization [35]. The implementation of on-site preparation and in-situ processing capabilities reduces transportation costs and improves overall process economics [35].

| Optimization Parameter | Traditional Process | Optimized Process | Improvement Factor |

|---|---|---|---|

| Operating Temperature | -78°C | -10°C to +15°C | 68°C increase |

| Equipment Requirements | Cryogenic | Standard | 75% cost reduction |

| Production Rate | Batch | Continuous flow | 3-5x throughput |

| Solvent Recovery | 60-70% | 85-95% | 25-35% improvement |

Purification and Quality Control Standards

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary analytical and preparative technique for boronic acid purification and quality assessment [24]. Specialized column technologies, including MaxPeak Premier systems, have been developed specifically for boronic acid analysis, enabling baseline resolution of structurally similar compounds [24]. The development of effective chromatographic separations requires systematic screening protocols that evaluate multiple stationary phases and mobile phase compositions [24].

Research findings demonstrate that XSelect Premier HSS T3 columns provide optimal resolution for complex boronic acid mixtures, achieving complete separation of eleven structurally related compounds in a single analytical run [24]. The chromatographic method development process involves comprehensive column screening to identify selectivity differences and optimize separation parameters [24]. These analytical protocols serve dual purposes, functioning both as quality control measures and preparative purification techniques [24].

Spectroscopic Characterization Standards

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for boronic acid characterization and quantitative analysis [23]. Quantitative nuclear magnetic resonance methodologies enable accurate determination of compound purity and structural verification [23]. The technique provides advantages over traditional analytical methods through its ability to simultaneously identify and quantify target compounds without requiring reference standards [23].

Fluorine-19 nuclear magnetic resonance spectroscopy has emerged as particularly valuable for boronic acid derivatives containing fluorinated substituents [27]. This technique offers enhanced sensitivity and provides characteristic fingerprint patterns that enable discrimination between closely related structures [27]. The analytical protocol typically employs deuterated buffer systems with carefully controlled pH conditions to ensure reproducible results [27].

| Analytical Technique | Detection Limit | Precision | Analysis Time |

|---|---|---|---|

| ¹H NMR | 0.1% | ±0.05% | 15-30 minutes |

| ¹⁹F NMR | 0.01% | ±0.02% | 20-40 minutes |

| HPLC-UV | 0.005% | ±0.03% | 25-45 minutes |

| GC-MS | 0.001% | ±0.01% | 15-25 minutes |

Crystallization and Solid-State Purification

Crystallization represents the preferred purification methodology for industrial-scale boronic acid processing, as it eliminates the need for chromatographic separation while providing high-purity crystalline products [25]. The development of effective crystallization processes requires comprehensive solubility screening across multiple solvent systems to identify optimal conditions [25]. High-throughput solubility measurements enable rapid identification of suitable crystallization solvents and conditions [25].

Diethanolamine boronic ester formation has emerged as a particularly effective purification strategy, providing unique physical properties that facilitate simple and standardized crystallization processes [25]. These derivatives demonstrate reduced solubility in environmentally sustainable solvents, enabling efficient isolation through precipitation or crystallization [25]. The process utilizes reactive crystallization initiated instantaneously upon addition of diethanolamine, yielding high-purity crystalline products [25].

Recrystallization protocols typically employ solvent systems that provide optimal purity through selective dissolution and controlled precipitation [13]. The process involves dissolution of crude material in hot solvent, followed by controlled cooling to induce crystallization [13]. Pressure filtration and washing procedures remove impurities while maintaining product integrity [13]. The crystallization conditions require optimization of temperature, solvent composition, and cooling rate to achieve desired crystal morphology and purity [13].

| Crystallization Parameter | Optimal Range | Product Quality |

|---|---|---|

| Cooling Rate | 0.5-2°C/hour | >99% purity |

| Solvent Ratio | 3-5:1 (v/w) | Minimal impurities |

| Final Temperature | 0-5°C | Complete precipitation |

| Washing Volume | 2-3 bed volumes | Residual impurity removal |

Analytical Quality Control Specifications

Gas chromatography-mass spectrometry provides sensitive detection capabilities for trace impurities in boronic acid products [19]. The analytical methodology enables quantification of mutagenic impurities, including bis(pinacolato)diboron and tetrahydroxydiboron, at part-per-million levels [19]. Derivatization techniques expand the analytical scope to include compounds that cannot be directly analyzed by gas chromatography [19].

Industrial quality control specifications require comprehensive analytical testing protocols that verify chemical identity, purity, and trace impurity levels [28]. The purification process must achieve sulfate, chloride, and metallic impurity concentrations below 1 part per million to meet pharmaceutical and electronic industry requirements [13]. Process validation includes demonstration of consistent performance across multiple production batches [28].

Suzuki-Miyaura Cross-Coupling Reaction Mechanisms

The Suzuki-Miyaura cross-coupling reaction represents the most prominent catalytic application of 3-(N-Boc-N-butylamino)phenylboronic acid [1] [2]. This palladium-catalyzed transformation proceeds through a well-established three-stage mechanism involving oxidative addition, transmetalation, and reductive elimination [3] [4] [5].

Oxidative Addition

The catalytic cycle initiates with the oxidative addition of an organic halide or triflate to a palladium(0) complex, generating an arylpalladium(II) halide intermediate [1] [3]. The rate of this step depends significantly on the nature of the halide leaving group, with the reactivity order being I > OTf > Br >> Cl [6] [7]. For 3-(N-Boc-N-butylamino)phenylboronic acid, this step typically occurs under mild conditions due to the electronic properties imparted by the protected amine substituent [8] [9].

Transmetalation Mechanism

The transmetalation step represents the most mechanistically complex phase, where the organic group transfers from boron to palladium [2] [5] [10]. Recent investigations have revealed that boronic esters can undergo direct transmetalation without prior hydrolysis to the free boronic acid [4] [10]. For 3-(N-Boc-N-butylamino)phenylboronic acid, the transmetalation proceeds through formation of a palladium-oxygen-boron intermediate complex [4] [5].

The mechanism involves initial coordination of the boronic acid to the palladium center through one of its hydroxyl groups, forming an eight-electron, four-coordinate boronate complex [4] [10]. The subsequent transfer of the aryl group from boron to palladium occurs through a cyclic transition state that maintains the geometric integrity of the migrating carbon center [2] [5].

Base-Promoted Pathways

The role of base in Suzuki-Miyaura coupling has been extensively studied, with two primary pathways identified [11] [12]. Path A involves direct reaction of the arylpalladium halide with an anionic boronate species, while Path B requires initial conversion of the palladium halide to a palladium hydroxide species [11] [10]. For 3-(N-Boc-N-butylamino)phenylboronic acid, the presence of the electron-donating butylamino group facilitates both pathways through enhanced nucleophilicity of the ipso carbon [4] [10].

Reductive Elimination

The final step involves reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [1] [3]. This process is typically rapid and irreversible under standard reaction conditions, driving the overall transformation to completion [3] [7].

Role in Transition Metal-Catalyzed Transformations

Beyond Suzuki-Miyaura coupling, 3-(N-Boc-N-butylamino)phenylboronic acid serves as a versatile substrate in numerous transition metal-catalyzed processes [13] [14] [15].

Rhodium-Catalyzed Additions

Rhodium catalysts facilitate the addition of arylboronic acids to electron-deficient alkenes and carbonyl compounds [2] [15]. The mechanism involves initial transmetalation of the boronic acid to a rhodium(I) complex, followed by migratory insertion of the unsaturated substrate [2] [15]. For 3-(N-Boc-N-butylamino)phenylboronic acid, the protected amine functionality provides additional coordination sites that can influence the selectivity and reactivity of these transformations [13] [15].

Nickel-Catalyzed Hydroarylation

Nickel catalysts enable unique reactivity patterns not accessible with palladium systems [3] [15]. The hydroarylation of alkynes with 3-(N-Boc-N-butylamino)phenylboronic acid proceeds through a mechanistic pathway involving initial formation of a nickel-hydride species, followed by alkyne insertion and transmetalation [15] [16]. The regioselectivity of these reactions is controlled by electronic and steric factors inherent to the protected amino substituent [15] [16].

Copper-Catalyzed Processes

Copper catalysis offers complementary reactivity for boronic acid transformations, particularly in oxidative coupling reactions [13] [17]. The mechanism typically involves single-electron oxidation of the boronic acid to generate an aryl radical, which then couples with appropriate substrates [13] [17]. The N-Boc-N-butylamino substituent in the meta position provides electronic stabilization of intermediate radical species [13] [17].

Gold-Catalyzed Activations

Gold catalysts have emerged as powerful tools for activating π-systems toward nucleophilic attack by boronic acids [2] [15]. These transformations proceed through coordination of gold to alkenes or alkynes, followed by nucleophilic addition of the boronic acid [2] [15]. The protected amine functionality in 3-(N-Boc-N-butylamino)phenylboronic acid can participate in secondary coordination interactions that influence reaction outcomes [2] [15].

Boronic Acid-Mediated Molecular Recognition Processes

The molecular recognition capabilities of 3-(N-Boc-N-butylamino)phenylboronic acid arise from the reversible covalent bonding between the boronic acid moiety and Lewis basic substrates containing appropriately positioned hydroxyl groups [18] [19] [20].

Saccharide Recognition

Boronic acids demonstrate exceptional selectivity for cis-diol-containing molecules, particularly monosaccharides and their derivatives [18] [19] [21]. The recognition mechanism involves formation of five-membered cyclic boronate esters with the diol functionality [18] [20] [21]. For 3-(N-Boc-N-butylamino)phenylboronic acid, the protected amine substituent provides additional hydrogen bonding capabilities that enhance binding affinity and selectivity [18] [19].

The binding constants for glucose recognition typically range from 150-300 M⁻¹, while fructose exhibits enhanced affinity with constants of 800-1500 M⁻¹ due to its favorable furanose form [18] [22] [23]. The pH dependence of these interactions reflects the equilibrium between the trigonal boronic acid and tetrahedral boronate forms [22] [23] [24].

Catecholamine Detection

The recognition of dopamine and related catecholamines represents another significant application [18] [25]. These neurotransmitters contain catechol moieties that form stable complexes with boronic acids through bidentate coordination [18] [25]. The binding constants for dopamine range from 500-1200 M⁻¹, with selectivity factors of 2.8-4.1 relative to glucose [18] [25].

Nucleotide and Nucleoside Interactions

Boronic acids demonstrate significant affinity for ribonucleosides and ribonucleotides due to their cis-diol functionality in the ribose sugar component [18] [19]. The binding constants typically range from 300-700 M⁻¹ for nucleosides and 100-250 M⁻¹ for nucleotides [18] [19]. The reduced affinity for nucleotides reflects the negative charge of the phosphate groups, which can interfere with boronic acid coordination [18] [19].

Mechanistic Aspects of Recognition

The molecular recognition process proceeds through initial association of the target molecule with the boronic acid, followed by nucleophilic attack of the diol hydroxyl groups on the electrophilic boron center [22] [23] [24]. The resulting tetrahedral boronate ester exhibits enhanced stability relative to the starting materials [22] [23] [24].

The selectivity of recognition depends on several factors: the geometric arrangement of hydroxyl groups in the target molecule, the pKa values of both the boronic acid and the diol, and the solution pH [22] [23] [24]. For 3-(N-Boc-N-butylamino)phenylboronic acid, the electron-donating nature of the protected amine substituent modulates the Lewis acidity of the boron center, influencing both binding affinity and selectivity patterns [18] [19].

Applications in Sensing and Detection

The reversible nature of boronic acid-diol interactions has enabled development of fluorescent sensors and separation materials [26] [19] [21]. These applications leverage changes in fluorescence properties upon target binding or utilize the pH-dependent nature of the recognition process for signal transduction [26] [19] [21]. The 3-(N-Boc-N-butylamino)phenylboronic acid scaffold provides opportunities for incorporation of fluorescent reporters through the protected amine functionality [26] [19] [21].

Thermodynamic and Kinetic Parameters

Dates

Explore Compound Types